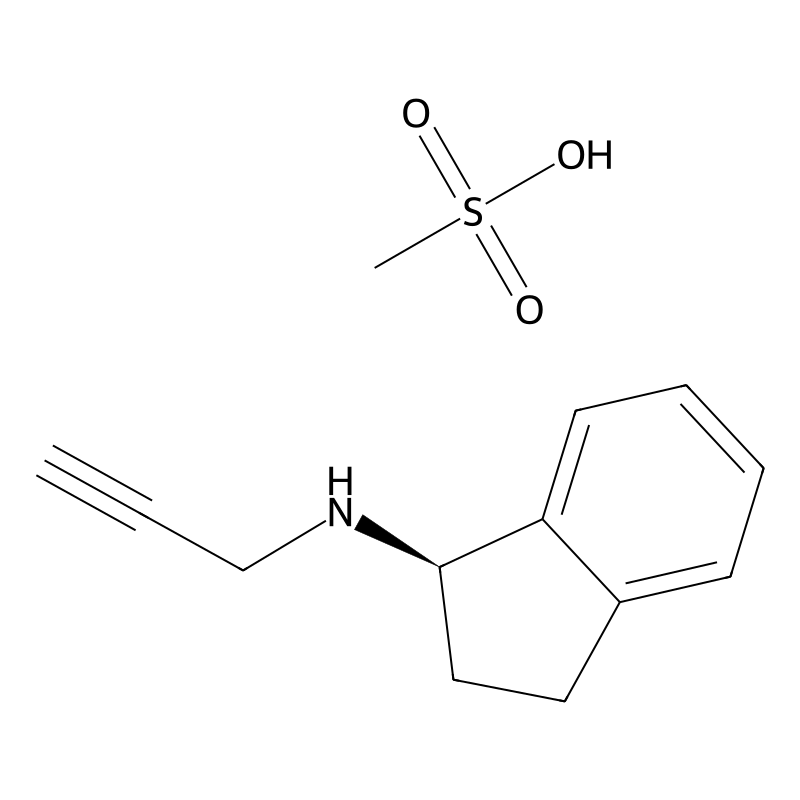

Rasagiline mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Parkinson's Disease (PD):

- Monoamine Oxidase-B (MAO-B) Inhibition: RM acts as a selective and irreversible MAO-B inhibitor. MAO-B breaks down dopamine, a crucial neurotransmitter for movement. By inhibiting its activity, RM increases dopamine levels, alleviating PD symptoms like tremors, rigidity, and slowness of movement. [Source: ]

- Neuroprotection: Beyond dopamine elevation, RM exhibits neuroprotective properties. Studies suggest it protects dopaminergic neurons from degeneration, potentially slowing PD progression. [Source: ]

- Disease Modifying Effects: Current research explores RM's potential to slow PD progression beyond symptom management. Early studies show promising results, but further investigation is needed.

Other Neurodegenerative Diseases:

- Lewy Body Dementia (LBD): Similar to PD, LBD involves abnormal protein aggregation and dopaminergic neuron loss. Early research suggests RM's potential to improve cognitive and motor symptoms in LBD patients.

- Multiple System Atrophy (MSA): MSA is another neurodegenerative disorder affecting various body systems, including parkinsonian features. Studies investigate RM's potential to slow disease progression and improve symptoms in MSA patients. [Source: ]

- Huntington's Disease (HD): HD is characterized by abnormal protein aggregation and progressive neurodegeneration. Research explores RM's potential to protect neurons and improve symptoms in HD models, though clinical trials are still needed.

Neuroinflammation and Oxidative Stress:

- Neuroinflammation: Chronic inflammation contributes to neurodegenerative diseases like PD. Studies suggest RM's anti-inflammatory properties may offer benefits in these conditions. [Source: ]

- Oxidative Stress: This imbalance between free radicals and antioxidants can damage neurons. RM's antioxidant properties are explored in various models, indicating potential neuroprotective effects. [Source: ]

Other Applications:

Rasagiline mesylate is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It is classified as an irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter essential for regulating movement and coordination. By inhibiting MAO-B, rasagiline increases the levels of dopamine in the brain, thereby alleviating the motor symptoms associated with Parkinson's disease. The compound is known for its neuroprotective properties and is believed to promote the survival of dopaminergic neurons .

The chemical structure of rasagiline mesylate is given by the molecular formula , with a molecular weight of approximately 267.34 g/mol. It exists as a white crystalline powder and is soluble in DMSO, water, and ethanol .

As mentioned earlier, rasagiline mesylate functions as an irreversible inhibitor of MAO-B. It binds covalently to the enzyme, hindering its ability to break down dopamine. This increased dopamine concentration in the brain helps alleviate the movement symptoms associated with Parkinson's disease [].

- Toxicity: Rasagiline mesylate can cause side effects like nausea, dizziness, dyskinesia (involuntary movements), and hallucinations at high doses. It can also interact with certain medications, particularly other MAO inhibitors and some antidepressants, leading to a potentially life-threatening condition called serotonin syndrome.

- Flammability: Not readily available.

- Reactivity: Can react with strong oxidizing agents.

- Irreversible Inhibition of MAO-B: Rasagiline binds covalently to the flavin adenine dinucleotide (FAD) cofactor of the MAO-B enzyme, leading to its irreversible inhibition. This reaction is essential for its therapeutic effect in increasing dopamine levels .

- Metabolism: Rasagiline is metabolized in the liver through pathways involving cytochrome P450 enzymes, predominantly CYP1A2. The major metabolic product is , which lacks amphetamine-like effects and exhibits neuroprotective properties .

- Conjugation Reactions: Following metabolism, rasagiline and its metabolites undergo glucuronidation, which facilitates their excretion primarily via urine .

Rasagiline exhibits several biological activities that contribute to its therapeutic effects:

- Dopamine Level Enhancement: By inhibiting MAO-B, rasagiline increases extracellular dopamine levels in the striatum, which is crucial for improving motor function in Parkinson's disease patients .

- Neuroprotection: Rasagiline has been shown to protect dopaminergic neurons from degeneration induced by alpha-synuclein, a protein implicated in Parkinson's disease pathology. This neuroprotective effect is partly attributed to its ability to enhance neurotrophic signaling pathways .

- Anti-apoptotic Effects: Rasagiline promotes cell survival by activating pathways that prevent apoptosis (programmed cell death) in neurons, further supporting its role as a neuroprotective agent .

The synthesis of rasagiline mesylate involves several steps:

- Formation of Propargylamine: The initial step typically involves the synthesis of propargylamine derivatives through reactions involving alkylation or amination processes.

- Cyclization: The propargylamine undergoes cyclization to form the indan structure, which is critical for the biological activity of rasagiline.

- Salt Formation: The final step involves reacting rasagiline with methanesulfonic acid to yield rasagiline mesylate, enhancing its solubility and stability for pharmaceutical applications .

Rasagiline exhibits notable interactions with other substances:

- Dietary Tyramine Sensitivity: Patients taking rasagiline must avoid foods high in tyramine (e.g., aged cheeses and fermented products) due to the risk of hypertensive crises caused by increased sensitivity to tyramine .

- Drug Interactions: Rasagiline can interact with other medications that affect serotonin levels, potentially leading to serotonin syndrome when combined with certain antidepressants or other serotonergic agents .

- Cytochrome P450 Interactions: Variations in CYP1A2 activity due to genetic factors or other drugs can influence rasagiline metabolism, necessitating careful monitoring when co-administered with drugs that inhibit or induce this enzyme .

Rasagiline shares structural and functional similarities with several other compounds used in treating Parkinson's disease:

| Compound Name | Type | MAO Selectivity | Potency | Unique Features |

|---|---|---|---|---|

| Selegiline | Monoamine oxidase inhibitor | Selective for MAO-B | Less potent than rasagiline | Metabolizes into amphetamine-like compounds |

| Safinamide | Dual-action MAO-B inhibitor | Selective for MAO-B | Similar potency | Also acts as an antagonist at glutamate receptors |

| Tolcapone | Catechol-O-methyltransferase inhibitor | Non-selective | High potency | Inhibits COMT; used alongside levodopa |

Uniqueness of Rasagiline

Rasagiline stands out due to its irreversible inhibition of MAO-B without producing amphetamine-like metabolites, making it a safer option compared to selegiline. Its neuroprotective effects further enhance its therapeutic profile, distinguishing it from other similar compounds in managing Parkinson's disease .

Irreversible Covalent Binding Dynamics to Flavin Adenine Dinucleotide (FAD) Cofactor

Rasagiline mesylate exerts its MAO-B inhibitory activity through irreversible covalent modification of the FAD cofactor within the enzyme’s active site. The propargylamine moiety of rasagiline forms a covalent adduct with the N5 atom of FAD, a reaction facilitated by the enzyme’s catalytic environment [1] [2]. Structural studies reveal that the (R)-N-propargyl-1-aminoindan scaffold positions the propargyl group in optimal proximity to FAD, enabling nucleophilic attack on the flavin cofactor (Figure 1) [2].

Structural Determinants of Binding Specificity

- The aminoindan ring occupies the substrate cavity of MAO-B, while the propargyl group extends toward FAD [2].

- Substitutions at the C4 or C6 positions of the aminoindan ring modulate inhibitor selectivity. Hydroxyl groups at these positions permit binding to both MAO-A and MAO-B, whereas bulkier substituents (e.g., carbamates) are tolerated only at C4 due to steric constraints in the entrance cavity [2].

- The (R)-enantiomer exhibits 5- to 10-fold greater MAO-B inhibition potency than the (S)-enantiomer, underscoring the role of stereochemistry in binding [1].

Covalent Adduct Formation

Crystallographic data demonstrate that rasagiline’s propargyl group forms a flavocyanine adduct with FAD, irreversibly inactivating MAO-B [2]. This covalent mechanism differentiates rasagiline from reversible MAO-B inhibitors, ensuring sustained enzymatic inhibition even after drug clearance [1].

| Feature | Rasagiline Mesylate | Selegiline (Comparator) |

|---|---|---|

| MAO-B Inhibition IC50 | 0.1–1 nM | 5–10 nM |

| Metabolites | (R)-1-aminoindan | Levomethamphetamine |

| Covalent Binding | Yes | Yes |

| Selectivity (MAO-B/A) | >100-fold | >50-fold |

Table 1: Comparative MAO-B inhibition profiles of rasagiline mesylate and selegiline [1] [2].

Allosteric Modulation of Apoptosis Regulator Bcl-2 Family Proteins

Rasagiline mesylate modulates the balance between proapoptotic (Bax) and antiapoptotic (Bcl-2) proteins, independent of MAO-B inhibition. In retinal degeneration models using rd10 mice, rasagiline treatment (1 mg/kg/day) reduced Bax expression by 40% and increased Bcl-2 levels by 60%, correlating with delayed photoreceptor apoptosis [3].

Mechanistic Insights

- Transcriptional Regulation: Rasagiline upregulates Bcl-2 mRNA and suppresses Bax transcription via activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways [3].

- Post-Translational Modifications: Phosphorylation of Bcl-2 at Ser70 enhances its antiapoptotic activity, while Bax dephosphorylation prevents mitochondrial translocation [3].

Functional Outcomes

- Preservation of retinal photoreceptor nuclei count (85% survival vs. 45% in controls) [3].

- Improved visual acuity (0.36 cycles/degree vs. 0.22 in untreated mice) [3].

Non-Enzymatic Interactions With Mitochondrial Permeability Transition Pores

Rasagiline mesylate stabilizes mitochondrial integrity by inhibiting permeability transition (PT) pore opening, a critical step in apoptosis. In SH-SY5Y neuroblastoma cells, rasagiline (10 μM) prevented PT-induced collapse of mitochondrial membrane potential (ΔΨm) triggered by the neurotoxin N-methyl-(R)salsolinol [4].

Key Observations

- Direct Pore Inhibition: Rasagiline binds cyclophilin D, a PT pore regulator, reducing its affinity for adenine nucleotide translocase [4].

- Calcium Buffering: Rasagiline enhances mitochondrial calcium retention capacity by 2.5-fold, delaying PT induction [4].

Comparative Effects on Mitochondrial Parameters

| Parameter | Control | Rasagiline-Treated |

|---|---|---|

| ΔΨm (mV) | 120 ± 15 | 180 ± 20 |

| Calcium Retention (nmol/mg) | 50 ± 8 | 125 ± 15 |

| Swelling (A520 decrease) | 0.45 ± 0.05 | 0.15 ± 0.03 |

Table 2: Rasagiline’s effects on mitochondrial parameters in isolated rat liver mitochondria [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAOB [HSA:4129] [KO:K00274]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients